molecular formula C11H16BrNO4S B2829624 4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide CAS No. 2126990-46-1

4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide

Cat. No. B2829624
CAS RN: 2126990-46-1
M. Wt: 338.22
InChI Key: XEYMGPVIBSKLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in various types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CA IX leads to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide has been shown to have anti-inflammatory and analgesic properties. It also inhibits the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide in lab experiments is its specificity towards CA IX. This allows researchers to study the role of CA IX in cancer progression and develop potential therapeutics. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the use of 4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide in scientific research. One potential direction is the development of more potent and selective inhibitors of CA IX. Another direction is the investigation of the therapeutic potential of this compound in other diseases such as rheumatoid arthritis. Moreover, the use of this compound in combination with other therapies such as chemotherapy and immunotherapy can be explored to enhance its efficacy in cancer treatment.

Synthesis Methods

The synthesis of 4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide involves the reaction between 4-bromo-3-nitrobenzenesulfonamide and 2-hydroxyethyl propyl ether in the presence of a reducing agent such as iron powder. The resulting product is then purified by recrystallization to obtain a white crystalline powder.

Scientific Research Applications

4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide is widely used in scientific research to study the mechanism of action and potential therapeutic applications. It has been found to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in tumor growth and metastasis. Moreover, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO4S/c1-2-7-17-11-8-9(3-4-10(11)12)18(15,16)13-5-6-14/h3-4,8,13-14H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYMGPVIBSKLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide

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